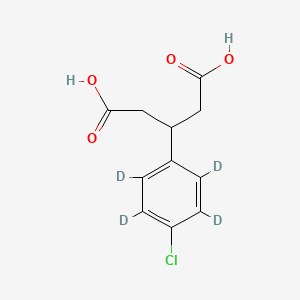

3-(4-Chlorophenyl)glutaric Acid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

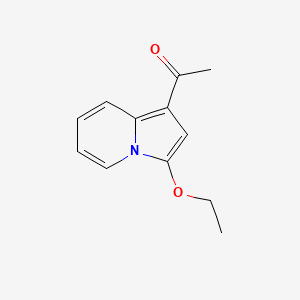

3-(4-Chlorophenyl)glutaric Acid-d4 is a compound that has been used as a reagent for the synthesis of heterocyclic compounds as mGlu5 antagonists for treating urinary tract disorders, migraine, and gastroesophageal reflux disease .

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)glutaric Acid-d4 involves the reaction of Ethyl acetoacetate and 4-Chlorobenzaldehyde . The synthesis process also involves the use of raw material intermediates and ethanol, with the reaction taking place at 25 degrees Celsius for 6 hours .Molecular Structure Analysis

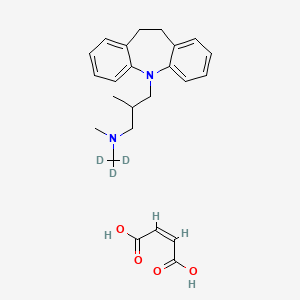

The molecular formula of 3-(4-Chlorophenyl)glutaric Acid-d4 is C11H11ClO4 . The compound has a molecular weight of 246.68 g/mol . The InChIKey of the compound is URXVLIVRJJNJII-RHQRLBAQSA-N .Chemical Reactions Analysis

The compound is useful in organic synthesis . It serves as a reagent for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound is solid in physical state and soluble in Dimethyl Sulfoxide . It has a molecular weight of 246.68 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 .Wissenschaftliche Forschungsanwendungen

Microbial Asymmetric Hydrolysis

Microorganisms have been screened for their ability to produce (R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM) from 3-(4-chlorophenyl) glutaric acid diamide (CGD) through stereoselective hydrolysis, illustrating the use of microbial processes in the synthesis of chemically complex intermediates for pharmaceuticals (Nojiri et al., 2013).

Enhanced Photocatalytic Degradation

Research on enhancing the photocatalytic degradation of environmentally persistent herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) under UV irradiation demonstrates the potential for applying similar compounds in environmental remediation efforts to reduce water pollution (Lima et al., 2020).

Glutaric Aciduria Type I

While not directly related to the synthesis or environmental applications, studies on glutaric aciduria type I offer insights into the biochemical and metabolic significance of glutaric acid and related compounds in human health, emphasizing the need for accurate diagnostic and management strategies (Kölker et al., 2011).

Biotechnological Production

The biotechnological production of glutaric acid from 5-aminovaleric acid by robust whole-cell immobilized systems highlights the potential of bioconversion processes in producing industrially relevant chemicals, which may include or be related to processes involving "3-(4-Chlorophenyl)glutaric Acid-d4" (Yang et al., 2019).

Safety And Hazards

The compound should be handled with care to avoid dust formation. Breathing in mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXVLIVRJJNJII-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CC(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)glutaric Acid-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)